molecular formula C12H16N2O2 B1359872 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one CAS No. 1071351-22-8

1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one

Cat. No.: B1359872
CAS No.: 1071351-22-8
M. Wt: 220.27 g/mol
InChI Key: MMAXMEZONUSHCU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one (CAS 1071351-22-8) is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . Its structure consists of a pyrrolidin-2-one ring, a five-membered lactam, substituted with a 2-amino-5-methoxybenzyl group. The pyrrolidin-2-one scaffold is a saturated heterocycle of significant interest in medicinal chemistry and drug discovery . Unlike flat aromatic rings, the saturated pyrrolidine ring offers a three-dimensional, sp3-hybridized structure that enables greater exploration of pharmacophore space and often improves solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This compound is classified as a For Research Use Only (RUO) product. It is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its Safety Datasheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-[(2-amino-5-methoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-10-4-5-11(13)9(7-10)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXMEZONUSHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Cyclopropane ring opening: Donor–acceptor cyclopropanes bearing ester groups react with primary amines under Lewis acid catalysis (e.g., nickel perchlorate).
  • Lactamization: The intermediate γ-amino esters cyclize to form the pyrrolidin-2-one ring.
  • Dealkoxycarbonylation: Removal of ester groups to yield the substituted pyrrolidin-2-one.

This process can be conducted in a one-pot operation, enhancing practicality and yield.

Step Reagents/Conditions Outcome
Cyclopropane opening Donor–acceptor cyclopropane + primary amine, Lewis acid catalyst (e.g., Ni(ClO4)2), reflux in toluene with acetic acid γ-Amino ester intermediate
Lactamization Heating under reflux with acetic acid Pyrrolidin-2-one ring formation
Dealkoxycarbonylation Alkaline saponification followed by thermolysis Removal of ester, final lactam

Detailed Research Findings and Data

Synthesis Example (Based on Donor–Acceptor Cyclopropane Method):

Parameter Details
Starting materials Donor–acceptor cyclopropane with ester group, 2-amino-5-methoxybenzylamine
Catalyst Nickel perchlorate (Ni(ClO4)2)
Solvent Toluene
Temperature Reflux
Reaction time Several hours (typically 4-8 h)
Work-up One-pot with acetic acid treatment, alkaline saponification, thermolysis
Product yield Moderate to high (varies with substrate purity)
Diastereomer formation Mixture due to ester substituent at C(3)

Purification and Characterization

  • The crude product is purified by standard chromatographic techniques.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

Alternative Synthetic Routes

While the donor–acceptor cyclopropane route is efficient, alternative methods include:

  • Direct amide bond formation between 2-amino-5-methoxybenzylamine and pyrrolidin-2-one derivatives using carbodiimide coupling agents.
  • Stepwise synthesis involving nitration, methoxylation, and reduction of aromatic precursors to build the benzyl substituent before coupling.

One patent describes the preparation of 2-methoxy-5-aminopyridine intermediates via nitration, methylation, and catalytic hydrogenation, which could be adapted for related benzylamine synthesis.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Donor–acceptor cyclopropane opening Lewis acid-catalyzed ring opening, lactamization, dealkoxycarbonylation One-pot operation, broad substrate scope Requires specialized cyclopropane precursors
Direct amide coupling Coupling of benzylamine derivative with pyrrolidin-2-one Simpler reagents, straightforward May require protection/deprotection steps
Aromatic substitution and reduction Nitration → methylation → reduction → coupling Access to diverse substituted benzylamines Multi-step, longer synthesis time

Chemical Reactions Analysis

1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for developing pharmaceuticals and other organic compounds.

Reagent in Chemical Reactions:
The compound can act as a reagent in reactions such as nucleophilic substitutions and cyclization processes. Its ability to form stable intermediates enhances its utility in synthetic methodologies.

Biological Applications

Antimicrobial Properties:
Research indicates that derivatives of pyrrolidin-2-one compounds exhibit antimicrobial activity. Studies have shown that modifications to the this compound structure can enhance its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuropharmacological Effects:
Pyrrolidin-2-one derivatives have been investigated for their neuropharmacological properties. For instance, compounds with similar structures have demonstrated activity as glutamate receptor antagonists, which could be beneficial in treating neurological disorders such as Alzheimer's disease . The specific effects of this compound on neurotransmitter systems remain an area for further exploration.

Medicinal Chemistry Applications

Drug Development:
The compound has been identified as a potential lead structure for drug development, particularly in targeting specific receptors involved in various diseases. For example, modifications to the pyrrolidin-2-one framework have led to the discovery of potent inhibitors for enzymes like tankyrase and glutaminyl cyclase, which are implicated in cancer progression and neurodegenerative diseases .

Therapeutic Potential:
Initial studies suggest that this compound may possess therapeutic properties beyond its antimicrobial effects. Its role as a building block for synthesizing biologically active compounds positions it as a candidate for further investigation into its pharmacological applications.

Data Summary and Case Studies

Application Area Key Findings References
Chemical Synthesis Used as an intermediate and reagent in organic synthesis.
Biological Activity Exhibits antimicrobial properties; potential neuropharmacological effects.
Medicinal Chemistry Identified as a lead compound for drug development targeting specific receptors.

Case Study: Antimicrobial Activity

A study focused on the synthesis of various pyrrolidinone derivatives revealed that specific modifications to the this compound structure significantly enhanced antimicrobial activity against Gram-positive bacteria. This highlights the compound's potential utility in developing new antibiotics .

Case Study: Neuropharmacological Research

Research into similar pyrrolidinone derivatives has shown promise in modulating glutamate receptors, suggesting that this compound could be explored for its effects on cognitive functions and neuroprotection .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Name / Substituents Biological Activity Key Findings Reference
1-(4-Chlorophenyl)pyrrolidin-2-one Synthetic intermediate Prepared via late-stage C–H hydroxylation/amination; foundational for further derivatization
1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one Antiarrhythmic QSAR models (91% variance explained) link antiarrhythmic activity to PCR and JGI4 descriptors
3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one Anti-Alzheimer’s Exhibits AChE inhibition comparable to donepezil; 4-methoxybenzyl enhances target binding
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives Antioxidant 1.5× higher DPPH radical scavenging activity than ascorbic acid; chloro and hydroxyl groups critical for redox activity
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one α-Adrenolytic High α1-AR affinity (pKi = 7.13); prophylactic antiarrhythmic ED50 = 1.0 mg/kg

Substituent Effects on Bioactivity

  • Amino and Methoxy Groups: The 2-amino-5-methoxybenzyl group in the target compound may enhance AChE inhibition, as seen in anti-Alzheimer’s derivatives where methoxybenzyl groups improve binding to the catalytic site .
  • Chloro Substituents : Chloro-substituted pyrrolidin-2-ones (e.g., 1-(5-chloro-2-hydroxyphenyl) derivatives) show elevated antioxidant activity due to electron-withdrawing effects stabilizing radical intermediates .
  • Arylpiperazinyl Chains: Piperazine-linked derivatives exhibit dual α-adrenolytic and antiarrhythmic activities, with substituent position (e.g., 2-chloro vs. 4-chloro on phenyl rings) fine-tuning receptor selectivity .

Biological Activity

1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidinone core, which is known for its ability to interact with various biological targets. Its structure allows for potential modifications that can enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes such as cytochrome P450, affecting drug metabolism and influencing pharmacokinetics.
  • Receptor Binding: It has been shown to interact with GABA-A receptors, suggesting potential anticonvulsant properties .
  • Cell Signaling Modulation: The compound can alter cell signaling pathways, which may lead to changes in gene expression related to inflammation and immune responses.

Biological Activities

Research indicates a broad spectrum of biological activities associated with this compound:

  • Anticonvulsant Activity: Studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant effects in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure tests .
  • Antimicrobial Properties: The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anti-inflammatory Effects: Its derivatives have been reported to suppress cyclooxygenase-2 (COX-2) activity, indicating potential use in treating inflammatory conditions .
  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer models, with IC50 values indicating potent activity against tumor cells while sparing normal cells .

Case Studies

Case Study 1: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant properties of various pyrrolidinone analogues, compounds derived from this compound were assessed using the MES and scPTZ models. Several derivatives demonstrated significant efficacy, with some achieving comparable results to standard anticonvulsants .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had MIC values as low as 3.12 μg/mL against Staphylococcus aureus, showcasing their potential as new antibacterial agents .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. Studies on its ADME (Absorption, Distribution, Metabolism, Excretion) properties reveal that modifications can enhance bioavailability and reduce toxicity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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